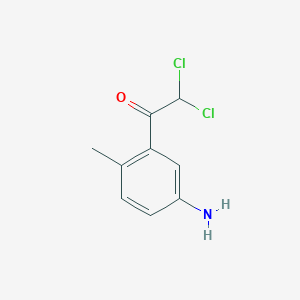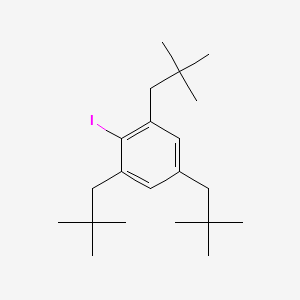
1,3,5-Trineopentyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trineopentyl-2-iodobenzene is an organic compound with the chemical formula C21H35I. It is a derivative of iodobenzene, where three neopentyl groups are attached to the benzene ring at the 1, 3, and 5 positions, and an iodine atom is attached at the 2 position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trineopentyl-2-iodobenzene typically involves the iodination of a pre-synthesized 1,3,5-trineopentylbenzene. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the 2 position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trineopentyl-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups at specific positions on the benzene ring.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,3,5-trineopentylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,3,5-trineopentyl-2-hydroxybenzene, while oxidation with potassium permanganate can produce 1,3,5-trineopentyl-2-benzoic acid .
Scientific Research Applications
1,3,5-Trineopentyl-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trineopentyl-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the neopentyl groups. The iodine atom can act as a leaving group in substitution reactions, while the neopentyl groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
1,3,5-Trineopentylbenzene: Lacks the iodine atom but has the same neopentyl groups attached to the benzene ring.
2-Iodo-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of neopentyl groups.
Uniqueness
1,3,5-Trineopentyl-2-iodobenzene is unique due to the presence of both the iodine atom and the bulky neopentyl groups. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
25347-04-0 |
|---|---|
Molecular Formula |
C21H35I |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1,3,5-tris(2,2-dimethylpropyl)-2-iodobenzene |
InChI |
InChI=1S/C21H35I/c1-19(2,3)12-15-10-16(13-20(4,5)6)18(22)17(11-15)14-21(7,8)9/h10-11H,12-14H2,1-9H3 |
InChI Key |
QNJSSTJXIKNVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)I)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


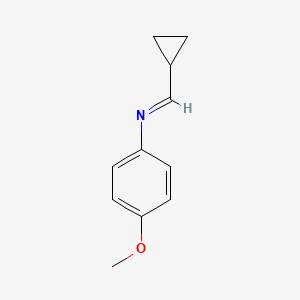
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
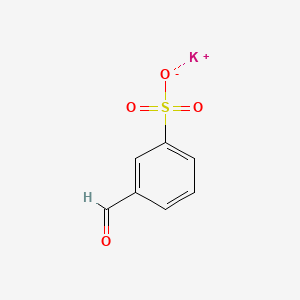

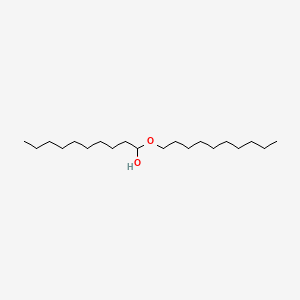
![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)

![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
